Sodium 2-methoxybenzene-1-sulfinate
Overview
Description
Sodium 2-methoxybenzene-1-sulfinate is a chemical compound . It is a type of sodium sulfinate . Sodium sulfinates are known to be versatile building blocks for preparing many valuable organosulfur compounds .
Synthesis Analysis
Sodium sulfinates, including this compound, have been synthesized through various methods . They can act as sulfonylating, sulfenylating, or sulfinylating reagents, depending on reaction conditions . They are used in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones, including vinyl sulfones, allyl sulfones, and β-keto sulfones .Chemical Reactions Analysis
Sodium sulfinates are used in various chemical reactions . They can act as sulfonylating, sulfenylating, or sulfinylating reagents . They are involved in S–S, N–S, and C–S bond-forming reactions .Future Directions
Sodium sulfinates, including Sodium 2-methoxybenzene-1-sulfinate, have shown substantial progress in their utilization over the last decade . They have emerged as powerful building blocks for the synthesis of organosulfur compounds . Future research may focus on further exploring their synthetic applications and developing more efficient and sustainable methodologies for their synthesis .
Mechanism of Action
Target of Action
Sodium 2-methoxybenzene-1-sulfinate, also known as a sodium sulfinate, is a versatile building block in the synthesis of organosulfur compounds . It primarily targets the formation of S–S, N–S, and C–S bonds , which are crucial in the synthesis of thiosulfonates, sulfonamides, sulfides, and sulfones .
Mode of Action
The compound acts as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions . It interacts with its targets to form S–S, N–S, and C–S bonds , leading to the synthesis of various organosulfur compounds.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involved in the synthesis of organosulfur compounds . These include the pathways for synthesizing thiosulfonates, sulfonamides, sulfides, and sulfones . The downstream effects of these pathways result in the production of a wide range of organosulfur compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science.
Result of Action
The primary result of this compound’s action is the synthesis of a wide range of organosulfur compounds . These compounds have various applications, from pharmaceuticals to materials science. The specific molecular and cellular effects of the compound’s action would depend on the particular organosulfur compound being synthesized.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the reaction conditions, such as temperature and solvent, can affect the compound’s efficacy as a sulfonylating, sulfenylating, or sulfinylating reagent Additionally, the compound’s stability may be affected by factors such as pH and exposure to light or oxygen
Biochemical Analysis
Biochemical Properties
Sodium 2-methoxybenzene-1-sulfinate plays a significant role in biochemical reactions. It can act as a sulfonylating, sulfenylating, or sulfinylating reagent, depending on the reaction conditions
Molecular Mechanism
It is known to participate in various reactions as a sulfonylating, sulfenylating, or sulfinylating reagent
Metabolic Pathways
This compound is involved in the synthesis of various organosulfur compounds through S–S, N–S, and C–S bond-forming reactions
Properties
IUPAC Name |
sodium;2-methoxybenzenesulfinate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3S.Na/c1-10-6-4-2-3-5-7(6)11(8)9;/h2-5H,1H3,(H,8,9);/q;+1/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXBFBQPNIPTLD-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1S(=O)[O-].[Na+] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NaO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15898-40-5 | |
Record name | sodium 2-methoxybenzene-1-sulfinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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